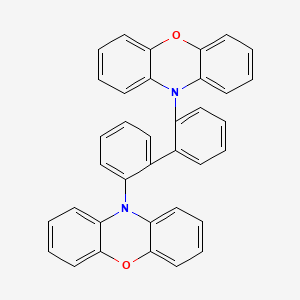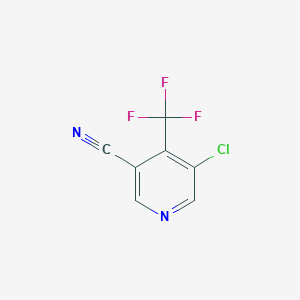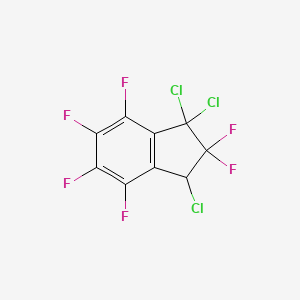
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene is a complex organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler precursors. One common method involves the chlorination and fluorination of an indene derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the selective addition of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of the halogenated intermediates.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce partially dehalogenated derivatives.
Aplicaciones Científicas De Investigación
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biological and chemical targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar halogenation but different structural properties.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another chlorofluorocarbon with distinct applications and environmental impact.
Uniqueness
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene is unique due to its indene backbone, which imparts specific chemical and physical properties not found in simpler chlorofluorocarbons
Propiedades
Número CAS |
88953-07-5 |
|---|---|
Fórmula molecular |
C9HCl3F6 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1,3,3-trichloro-2,2,4,5,6,7-hexafluoro-1H-indene |
InChI |
InChI=1S/C9HCl3F6/c10-7-1-2(8(11,12)9(7,17)18)4(14)6(16)5(15)3(1)13/h7H |
Clave InChI |
KVBWZTIVWPXXQH-UHFFFAOYSA-N |
SMILES canónico |
C1(C2=C(C(=C(C(=C2F)F)F)F)C(C1(F)F)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


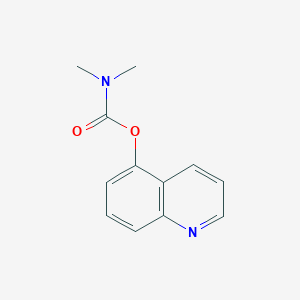
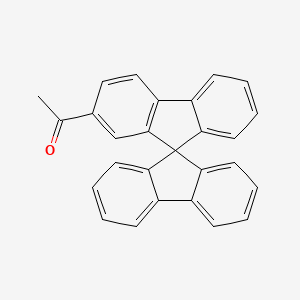
![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
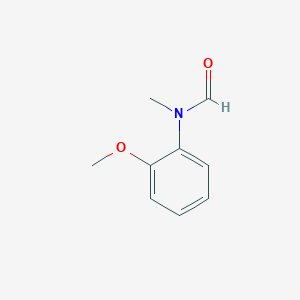
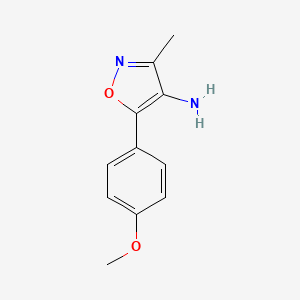
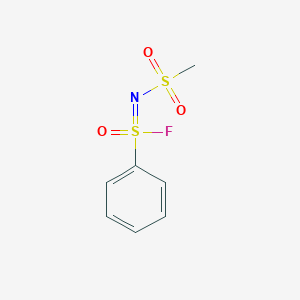
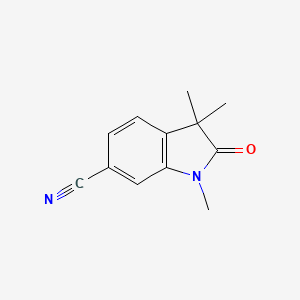
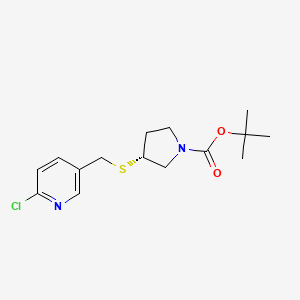
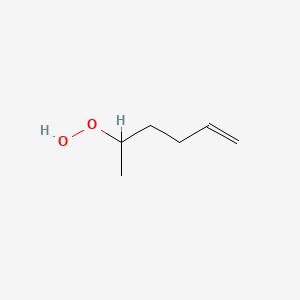
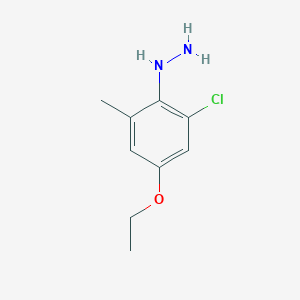
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14128797.png)
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14128805.png)
